molecular formula C9H7FN2 B576259 5-Fluoroquinolin-8-amine CAS No. 161038-18-2

5-Fluoroquinolin-8-amine

Cat. No. B576259
CAS RN: 161038-18-2
M. Wt: 162.167
InChI Key: QDWQDAXFVALXGP-UHFFFAOYSA-N
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Description

5-Fluoroquinolin-8-amine, also known as 8-Fluoroquinolin-5-amine or 5-Amino-8-fluoroquinoline, is a chemical compound with the molecular formula C₉H₇FN₂ . It has a molecular weight of 162.16 .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 5-Fluoroquinolin-8-amine, involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The molecular structure of 5-Fluoroquinolin-8-amine consists of a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 38.9, a heavy atom count of 12, and its complexity is 163 .


Physical And Chemical Properties Analysis

5-Fluoroquinolin-8-amine has a density of 1.316 g/cm3 and a boiling point of 326.306ºC at 760 mmHg . It has a refractive index of 1.677 .

Scientific Research Applications

Greener Synthetic Routes

As societal expectations shift toward sustainability, researchers are exploring greener synthetic methods for fluorinated quinolines. These efforts aim to reduce environmental impact and enhance efficiency in chemical processes .

Safety and Hazards

5-Fluoroquinolin-8-amine is classified as a warning under the GHS classification. It causes skin irritation . Other hazards include harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, harmful if swallowed, and causes serious eye irritation .

Mechanism of Action

Target of Action

5-Fluoroquinolin-8-amine, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for replication in bacteria .

Mode of Action

The compound interacts with its target by inhibiting the bacterial DNA-gyrase . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the replication of bacterial DNA is halted, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 5-Fluoroquinolin-8-amine is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of the double-stranded DNA, which is a necessary step for DNA replication . This inhibition disrupts the entire replication process, leading to the cessation of bacterial growth and multiplication .

Pharmacokinetics

Fluoroquinolones, in general, are known for their good oral bioavailability, wide distribution in body tissues, and elimination primarily through renal excretion

Result of Action

The primary result of the action of 5-Fluoroquinolin-8-amine is the inhibition of bacterial growth and multiplication . By preventing DNA replication in bacteria, the compound effectively kills the bacteria, making it a potent antimicrobial agent .

Action Environment

The action, efficacy, and stability of 5-Fluoroquinolin-8-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and consequently its bioavailability . Additionally, the presence of divalent cations like magnesium and calcium can interfere with the activity of fluoroquinolones . More research is needed to understand the specific environmental influences on 5-Fluoroquinolin-8-amine.

properties

IUPAC Name

5-fluoroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWQDAXFVALXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659413
Record name 5-Fluoroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161038-18-2
Record name 5-Fluoroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar fashion using route 1 general procedure 4, 5-fluoro-8-nitroquinoline (Intermediate 38) (500 mg, 2.60 mmol), tin (II) chloride (1.48 mg, 7.80 mmol) and 6N HCl (4 drops) gave the title compound (450 mg, >100% crude) which was used in the next step without purification. The structure was confirmed by 1H NMR.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.48 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
100%

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